

Application Notes and Protocols for Photo-crosslinking with N3-TFBA-O2Oc

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Compound of Interest

Compound Name: N3-TFBA-O2Oc

Cat. No.: B6350691

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocol are based on the general principles of photo-affinity labeling and trifunctional crosslinkers. "**N3-TFBA-O2Oc**" is treated as a hypothetical advanced trifunctional photo-crosslinking reagent, as specific public data for a molecule with this exact name is not readily available. The proposed structure and protocols are illustrative and should be adapted based on the actual properties of the specific reagent used.

Introduction to N3-TFBA-O2Oc

N3-TFBA-O2Oc is a state-of-the-art trifunctional photo-crosslinking reagent designed for the identification of molecular targets and the characterization of ligand-protein interactions in complex biological systems.^{[1][2][3][4][5]} Trifunctional probes offer a modular design that integrates a photo-reactive group, a bioorthogonal handle, and a point of attachment for a ligand of interest. This design facilitates the covalent capture of binding partners with high spatiotemporal resolution, followed by efficient enrichment and identification.^{[2][6]}

The key components of **N3-TFBA-O2Oc** are presumed to be:

- **N3 (Azide):** An aryl azide group serves as the photo-reactive moiety. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently crosslink with interacting biomolecules in close proximity.

- **TFBA (Tetrafluorobenzoyl):** The tetrafluorobenzoyl group provides a stable scaffold for the aryl azide. The fluorine atoms can enhance the photo-physical properties of the azide and provide a unique isotopic signature for mass spectrometry analysis.
- **O2Oc (8-amino-3,6-dioxaoctanoic acid linker):** This hydrophilic linker minimizes non-specific hydrophobic interactions and improves the solubility of the probe. It terminates in a functional group, such as a carboxylic acid, for covalent conjugation to a small molecule ligand of interest.

The general workflow for using **N3-TFBA-O2Oc** involves conjugating it to a bioactive small molecule, incubating this probe with a biological sample (e.g., cell lysate or intact cells), triggering the crosslinking with UV light, and then using a bioorthogonal reaction (like click chemistry, assuming the O2Oc linker is modified with a suitable handle) to attach a reporter tag (e.g., biotin or a fluorophore) for enrichment and detection.^[7]

Applications

- **Target Identification:** Covalently linking a drug molecule to its protein target(s) in a complex proteome for subsequent identification by mass spectrometry.^{[2][8]}
- **Binding Site Mapping:** Identifying the specific amino acid residues at the binding interface between a ligand and its target protein.
- **Interactome Profiling:** Capturing the network of proteins that interact with a specific small molecule in a cellular context.^[9]

Data Presentation

The following tables represent hypothetical data from a photo-crosslinking experiment using an **N3-TFBA-O2Oc**-ligand conjugate to identify its protein targets in a cancer cell line lysate.

Table 1: Summary of Photo-crosslinking Conditions

Parameter	Condition
Probe Concentration	1 μ M
Cell Lysate Concentration	2 mg/mL
Incubation Time	30 minutes at 4°C
UV Wavelength	365 nm
UV Irradiation Time	15 minutes
UV Light Source	15 W UV lamp

Table 2: Quantitative Mass Spectrometry Results for Target Enrichment

Protein ID (UniProt)	Protein Name	Fold Enrichment (+UV / -UV)	p-value
P06401	Epidermal growth factor receptor	25.3	< 0.001
P04626	Serine/threonine-protein kinase	18.9	< 0.001
Q02750	Phosphoinositide 3-kinase	8.2	< 0.01
P42336	Heat shock protein HSP 90-alpha	2.1	> 0.05 (non-specific)

Experimental Protocols

Protocol 1: Conjugation of N3-TFBA-O2Oc to a Ligand

This protocol assumes the ligand has a primary amine for EDC/NHS chemistry to couple with the carboxylic acid of the **N3-TFBA-O2Oc** linker.

Materials:

- **N3-TFBA-O2Oc**

- Ligand of interest with a primary amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Reaction buffer: 0.1 M MES, pH 6.0
- HPLC for purification

Procedure:

- Activation of **N3-TFBA-O2Oc**:
 - Dissolve **N3-TFBA-O2Oc** (1.2 eq) in anhydrous DMF.
 - Add NHS (1.5 eq) and EDC (1.5 eq).
 - Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester.
- Conjugation to Ligand:
 - Dissolve the amine-containing ligand (1 eq) in the reaction buffer.
 - Add the activated **N3-TFBA-O2Oc**-NHS ester solution dropwise to the ligand solution.
 - Allow the reaction to proceed overnight at 4°C with gentle stirring.
- Purification:
 - Purify the resulting **N3-TFBA-O2Oc**-ligand conjugate by reverse-phase HPLC.
 - Confirm the identity and purity of the conjugate by mass spectrometry and NMR.

Protocol 2: Photo-crosslinking in Cell Lysate

Materials:

- **N3-TFBA-O2Oc**-ligand conjugate
- Cell lysate
- Lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitors
- UV crosslinker with 365 nm bulbs
- Click chemistry reagents (if a bioorthogonal handle is present), e.g., Biotin-Azide or Biotin-Alkyne, CuSO₄, TBTA, and a reducing agent like sodium ascorbate.

Procedure:

- Prepare Cell Lysate:
 - Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Incubation:
 - Dilute the cell lysate to 2 mg/mL in lysis buffer.
 - Add the **N3-TFBA-O2Oc**-ligand conjugate to a final concentration of 1 µM.
 - As a negative control, add the ligand without the crosslinker to another sample.
 - Incubate the samples for 30 minutes at 4°C on a rotator.
- UV Irradiation:
 - Transfer the samples to a 96-well plate on ice.

- Place the plate in a UV crosslinker and irradiate at 365 nm for 15 minutes.[\[10\]](#)
- Prepare a non-irradiated control sample by keeping it on ice in the dark.
- Click Chemistry (for Biotinylation):
 - To the irradiated and non-irradiated lysates, add Biotin-Azide (or Alkyne), CuSO₄, TBTA, and freshly prepared sodium ascorbate.
 - Incubate for 1 hour at room temperature to attach the biotin tag.

Protocol 3: Enrichment of Cross-linked Proteins

Materials:

- Streptavidin-coated magnetic beads
- Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
- Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

- Capture:
 - Add pre-washed streptavidin magnetic beads to the biotinylated lysates.
 - Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated protein complexes.
- Washing:
 - Separate the beads using a magnetic stand and discard the supernatant.
 - Wash the beads sequentially with:
 - PBS with 1% SDS
 - PBS with 4 M Urea

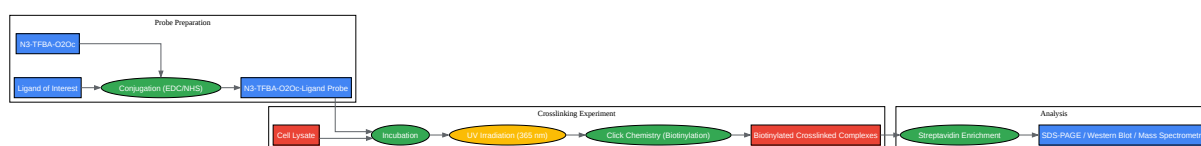
- PBS
- Elution:
 - Elute the captured proteins by resuspending the beads in 2x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

Protocol 4: Analysis by SDS-PAGE and Western Blot

Procedure:

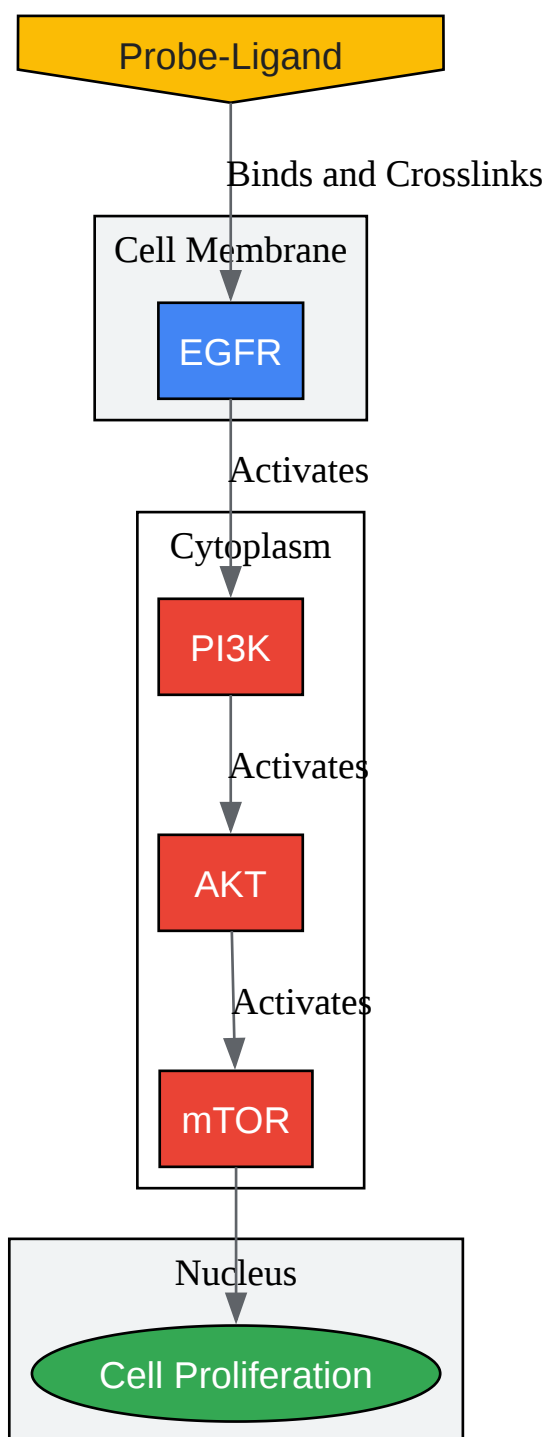
- SDS-PAGE:
 - Separate the eluted proteins on an SDS-PAGE gel.
 - Visualize the proteins by Coomassie blue or silver staining.
- Western Blot:
 - Transfer the separated proteins to a PVDF membrane.
 - Probe the membrane with an antibody against a suspected target protein or with streptavidin-HRP to detect all biotinylated proteins.

Mandatory Visualizations



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Caption: Experimental workflow for photo-crosslinking.



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Caption: Hypothetical signaling pathway analysis.

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